1,4-Dioxa-10-azadispiro[4.2.4^{8}.2^{5}]tetradecan-11-one

Medicinal Chemistry Spirocyclic Building Blocks Physicochemical Properties

Medicinal chemistry teams developing JAK or protein tyrosine kinase inhibitors require rigid, patent-validated spirocyclic cores with precise exit vector geometry. 1,4-Dioxa-10-azadispiro[4.2.4⁸.2⁵]tetradecan-11-one (CAS 914780-95-3) provides a fully rigid scaffold (Fsp³ 0.91, zero rotatable bonds), enabling conformationally constrained kinase inhibitor design. - Direct building block for patent-validated spirocyclic JAK inhibitor pharmacophores. - Lactam carbonyl at 11-position enables rapid SAR via N-alkylation/acylation. - Dioxolane-protected ketones allow controlled deprotection for further elaboration.

Molecular Formula C11H17NO3
Molecular Weight 211.26 g/mol
CAS No. 914780-95-3
Cat. No. B1457035
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Dioxa-10-azadispiro[4.2.4^{8}.2^{5}]tetradecan-11-one
CAS914780-95-3
Molecular FormulaC11H17NO3
Molecular Weight211.26 g/mol
Structural Identifiers
SMILESC1CC2(CCC13CC(=O)NC3)OCCO2
InChIInChI=1S/C11H17NO3/c13-9-7-10(8-12-9)1-3-11(4-2-10)14-5-6-15-11/h1-8H2,(H,12,13)
InChIKeyNUPNYQFGLIQQGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,4-Dioxa-10-azadispiro[4.2.4^{8}.2^{5}]tetradecan-11-one (CAS 914780-95-3): Core Chemical and Structural Profile


1,4-Dioxa-10-azadispiro[4.2.4^{8}.2^{5}]tetradecan-11-one (CAS 914780-95-3) is a dispirocyclic heterocycle characterized by its molecular formula C₁₁H₁₇NO₃ and molecular weight of 211.26 g/mol . The compound features a three-dimensional spiro framework incorporating two 1,4-dioxolane rings and a nitrogen atom within its azadispiro core, resulting in a complex architecture with a high sp³ carbon fraction (Fsp³) of approximately 0.91 and zero rotatable bonds [1]. This fully rigid, three-dimensional scaffold has been specifically disclosed as a heterocyclic building block in patent literature pertaining to JAK kinase inhibitors and protein tyrosine kinase modulators [2], positioning the compound as a specialized intermediate for medicinal chemistry applications requiring conformationally constrained spirocyclic motifs.

Procurement Risk in 1,4-Dioxa-10-azadispiro[4.2.4^{8}.2^{5}]tetradecan-11-one: Why Generic Azadispiro Analogs Cannot Be Interchanged


In medicinal chemistry programs utilizing spirocyclic building blocks, the precise regiochemistry and oxidation state of the heteroatoms within the dispiro framework critically dictate both the three-dimensional exit vector geometry and the downstream synthetic accessibility [1]. The target compound, 1,4-dioxa-10-azadispiro[4.2.4^{8}.2^{5}]tetradecan-11-one, contains a lactam carbonyl at the 11-position and two dioxolane-protected ketone functionalities, a specific substitution pattern that directly controls its utility as a protected intermediate for further functionalization [2]. Generic substitution with closely related azadispiro analogs—such as the fully reduced 1,4-dioxa-10-azadispiro[4.2.4.2]tetradecane (CAS 60874-99-9) or the regioisomeric 1,4-dioxa-9-aza-dispiro[4.1.4.3]tetradecan-10-one (CAS 1638759-75-7)—introduces divergent physicochemical properties (LogP, basicity, hydrogen-bonding capacity) and fundamentally alters the geometry of available exit vectors . The quantitative evidence presented below substantiates why this specific CAS entity offers distinct, non-fungible value relative to its nearest in-class comparators.

Quantitative Differentiation Evidence for 1,4-Dioxa-10-azadispiro[4.2.4^{8}.2^{5}]tetradecan-11-one


Fsp³ Fraction and Conformational Rigidity: Comparative Sp³ Carbon Content in Dispiro Scaffolds

The target compound exhibits an Fsp³ (fraction of sp³-hybridized carbons) of 0.91, reflecting its highly saturated, three-dimensional character [1]. In contrast, the fully reduced analog 1,4-dioxa-10-azadispiro[4.2.4.2]tetradecane (CAS 60874-99-9, molecular formula C₁₁H₁₉NO₂) has a lower Fsp³ value of approximately 0.82 due to the replacement of the lactam carbonyl with a methylene unit, reducing the overall fraction of sp³ centers available for conformational constraint . Higher Fsp³ values are strongly correlated with improved aqueous solubility, enhanced target selectivity, and superior clinical developability profiles in small-molecule drug discovery campaigns [2].

Medicinal Chemistry Spirocyclic Building Blocks Physicochemical Properties

Rotatable Bond Count and Scaffold Rigidity: Zero vs. Non-Zero Rotatable Bonds in Dispiro Series

The target compound contains exactly zero rotatable bonds, a feature derived from its fused dispiro architecture wherein all ring systems are interlocked with no freely rotating single bonds outside the ring structures [1]. By comparison, the synthetic precursor ethyl 2-(8-(nitromethyl)-1,4-dioxaspiro[4.5]decan-8-yl)acetate (CAS 1246508-12-2), which is used in the preparation of the target compound, possesses six rotatable bonds, conferring significantly greater conformational flexibility and lower structural pre-organization [2]. Complete conformational restriction (zero rotatable bonds) has been associated with enhanced target binding affinity, improved oral bioavailability, and reduced susceptibility to metabolic degradation in multiple drug discovery programs [3].

Molecular Design Conformational Restriction MedChem Optimization

Patent-Validated Scaffold Utility: JAK Kinase Inhibitor Heterocyclic Core vs. Generic Azadispiro Scaffolds

The 1,4-dioxa-10-azadispiro[4.2.4^{8}.2^{5}]tetradecan-11-one core is explicitly claimed and exemplified as a heterocyclic building block in JP5690823B2 (filed 2010-07-08), a patent directed toward compounds that inhibit Janus Kinase (JAK) receptors and protein tyrosine kinases for the treatment of cancer, rheumatoid arthritis, and other inflammatory disorders [1]. In contrast, the structurally related but oxidized analog 1,4-dioxa-9-aza-dispiro[4.1.4.3]tetradecan-10-one (CAS 1638759-75-7) lacks this specific patent precedence and is primarily cited as a general research intermediate without validated biological targeting data . The inclusion of the target scaffold in a granted therapeutic patent provides procurement justification for medicinal chemistry groups seeking patent-covered building blocks with established intellectual property relevance for kinase inhibitor design.

Kinase Inhibitors Immunology Oncology Patent Landscape

Hydrogen Bond Acceptor Capacity and Polarity: Quantitative Difference from Reduced Azadispiro Analogs

The target compound possesses three hydrogen bond acceptor (HBA) atoms (two dioxolane oxygens and one lactam oxygen) and one hydrogen bond donor (HBD) (the lactam N-H), as defined by its molecular formula C₁₁H₁₇NO₃ and structural analysis . The reduced analog 1,4-dioxa-10-azadispiro[4.2.4.2]tetradecane (C₁₁H₁₉NO₂, CAS 60874-99-9) contains only two HBA atoms and one HBD, reflecting the loss of the lactam carbonyl oxygen and a concomitant reduction in overall polarity and potential for key ligand-protein hydrogen-bonding interactions . This quantitative difference in HBA count directly impacts the compound's ability to engage polar residues in biological targets and modulates its aqueous solubility profile, making the target scaffold a more versatile choice for programs requiring specific hydrogen-bonding geometries [1].

Ligand-Target Interactions Solubility Optimization MedChem Property Tuning

LogP and Lipophilicity Class Inference: Spirocyclic Scaffolds Exhibit Lower LogP than Flat Aromatic Isosteres

While experimental LogP data for the target compound is not explicitly reported in the primary literature, the 1,4-dioxa-10-azadispiro scaffold is predicted to have a lower LogP value compared to flat, aromatic bioisosteres of similar molecular weight, based on the well-established correlation between higher Fsp³ (0.91) and reduced lipophilicity [1]. Studies on related (oxa)azaspiro[2.n]alkane building blocks demonstrate that spiro-annelation significantly modulates LogP, with gem-difluorocyclopropane-fused spirocycles exhibiting LogP increases comparable to CF₃ group addition [2]. This class-level evidence supports the inference that the target compound, with its high sp³ fraction and multiple heteroatoms, offers a more favorable lipophilicity profile than conventional aromatic or partially saturated heterocycles, translating to reduced promiscuity, lower hERG liability, and improved metabolic stability in drug discovery campaigns [3].

Lipophilicity ADME Prediction Medicinal Chemistry Design

Synthetic Tractability: Lactam Carbonyl Enables Direct Functionalization vs. Reduced Analogs

The presence of the lactam carbonyl at the 11-position provides a direct handle for chemical diversification, including alkylation, acylation, and reduction pathways, as documented in the synthesis of downstream derivatives such as 10-benzyl-1,4-dioxa-10-azadispiro[4.2.4.2]tetradecan-11-one [1]. In contrast, the fully reduced analog 1,4-dioxa-10-azadispiro[4.2.4.2]tetradecane (CAS 60874-99-9) lacks this carbonyl functionality, requiring less straightforward N-functionalization protocols and limiting the scope of accessible analogs . The target compound's lactam carbonyl also serves as a latent functional group for dioxolane deprotection, enabling sequential transformations that are not feasible with the reduced scaffold, thereby offering greater synthetic versatility for medicinal chemistry applications .

Organic Synthesis Building Block Utility Parallel Library Synthesis

Recommended Application Scenarios for 1,4-Dioxa-10-azadispiro[4.2.4^{8}.2^{5}]tetradecan-11-one


JAK Kinase Inhibitor Lead Optimization Programs

Procurement for medicinal chemistry teams developing Janus Kinase (JAK) or protein tyrosine kinase inhibitors, where the compound's patent-validated spirocyclic core provides a direct entry point to conformationally constrained analogs of known JAK pharmacophores [1]. The high Fsp³ (0.91) and zero rotatable bonds offer enhanced target selectivity and reduced off-target promiscuity, critical attributes for advancing kinase inhibitor candidates toward clinical development [2].

Spirocyclic Building Block for Parallel Library Synthesis

Utilization as a versatile intermediate for the rapid generation of diverse dispiro compound libraries via N-alkylation, acylation, or dioxolane deprotection sequences [1]. The lactam carbonyl at the 11-position serves as a primary synthetic handle, enabling the construction of focused analog sets for structure-activity relationship (SAR) exploration in hit-to-lead campaigns [2].

Conformationally Restricted Scaffold Replacement for Aromatic or Flexible Linkers

Adoption as a three-dimensional bioisostere to replace flat aromatic rings or flexible alkyl linkers in existing lead series, aiming to improve physicochemical properties (lower LogP) and enhance metabolic stability while maintaining or improving target engagement [1]. The fully rigid, zero-rotatable-bond architecture is particularly suited for targets requiring precise spatial orientation of functional groups [2].

Protected Intermediate for Multistep Spirocycle Synthesis

Employment as a protected intermediate in multistep synthetic routes, where the dioxolane moieties act as latent ketone groups that can be unmasked under mild acidic conditions to reveal reactive carbonyls for further elaboration [1]. This protective group strategy facilitates the construction of more complex spirocyclic frameworks with high diastereocontrol, as demonstrated in the synthesis of diazadispirocycles and related natural product-like structures [2].

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